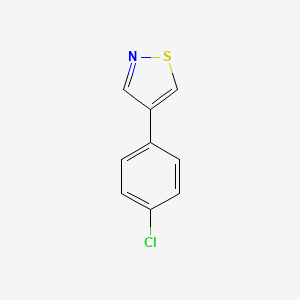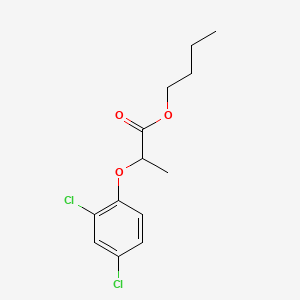
Butyl 2-(2,4-dichlorophenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-(2,4-dichlorophenoxy)propanoate is an organic compound that belongs to the class of phenoxy herbicides. It is primarily used in agricultural settings to control broad-leaved weeds. The compound is known for its effectiveness and relatively low toxicity, making it a popular choice for weed management.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(2,4-dichlorophenoxy)propanoate typically involves the esterification of 2-(2,4-dichlorophenoxy)propanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction conditions ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2-(2,4-dichlorophenoxy)propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base, yielding 2-(2,4-dichlorophenoxy)propanoic acid and butanol.
Oxidation: The compound can be oxidized under specific conditions, although this is less common.
Substitution: The chlorine atoms in the phenoxy ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: 2-(2,4-dichlorophenoxy)propanoic acid and butanol.
Oxidation: Various oxidized derivatives, depending on the conditions.
Substitution: Substituted phenoxypropanoates.
Wissenschaftliche Forschungsanwendungen
Butyl 2-(2,4-dichlorophenoxy)propanoate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant physiology and its role as a herbicide.
Industry: Widely used in agriculture for weed control, contributing to increased crop yields.
Wirkmechanismus
The primary mechanism of action of Butyl 2-(2,4-dichlorophenoxy)propanoate involves its role as a herbicide. It mimics the action of natural plant hormones called auxins, leading to uncontrolled growth and eventually the death of the plant. The compound targets specific pathways in the plant’s growth regulation system, disrupting normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
Butyl 2-(2,4-dichlorophenoxy)propanoate is similar to other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar mechanism of action.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Used for controlling broad-leaved weeds in cereals and pastures.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): Known for its effectiveness against a wide range of weeds.
Uniqueness
This compound is unique due to its specific ester linkage, which can be hydrolyzed to release the active acid form. This property allows for controlled release and prolonged activity in the field.
Eigenschaften
CAS-Nummer |
25184-73-0 |
|---|---|
Molekularformel |
C13H16Cl2O3 |
Molekulargewicht |
291.17 g/mol |
IUPAC-Name |
butyl 2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C13H16Cl2O3/c1-3-4-7-17-13(16)9(2)18-12-6-5-10(14)8-11(12)15/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
BVZWLEASLFETCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


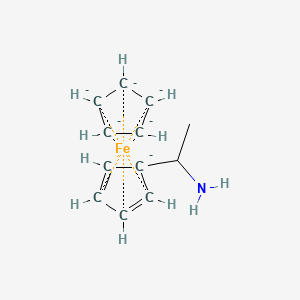
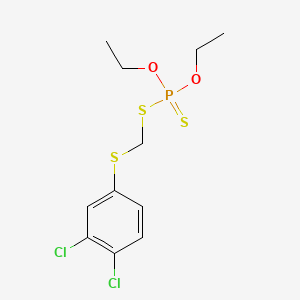
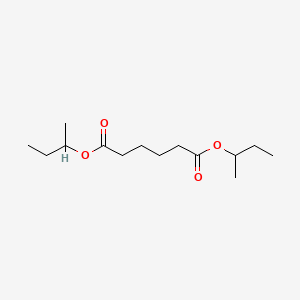
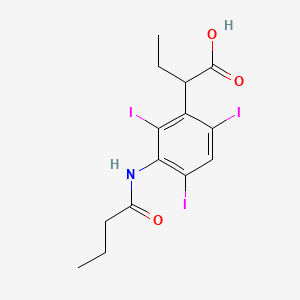
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)

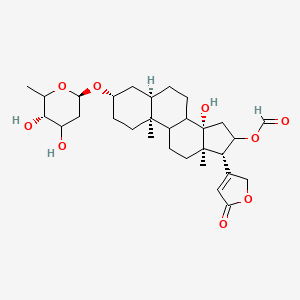
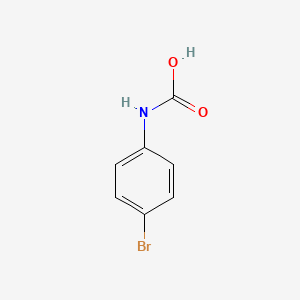
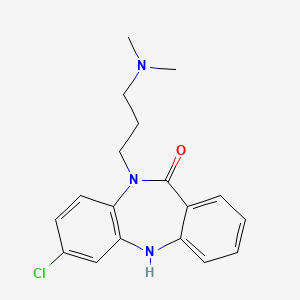
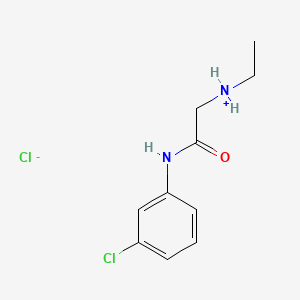
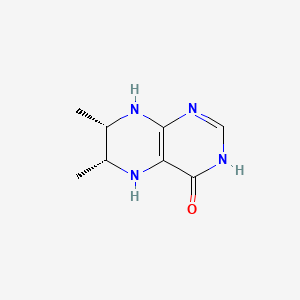
![2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B13749769.png)

